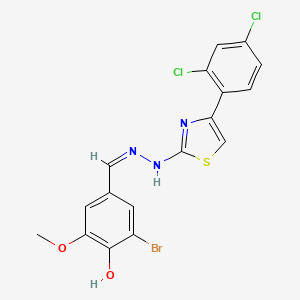

(Z)-2-bromo-4-((2-(4-(2,4-dichlorophenyl)thiazol-2-yl)hydrazono)methyl)-6-methoxyphenol

Description

Properties

IUPAC Name |

2-bromo-4-[(Z)-[[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene]methyl]-6-methoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrCl2N3O2S/c1-25-15-5-9(4-12(18)16(15)24)7-21-23-17-22-14(8-26-17)11-3-2-10(19)6-13(11)20/h2-8,24H,1H3,(H,22,23)/b21-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLSQLXKLOAOCLC-YXSASFKJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=NNC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=CC(=C1)/C=N\NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrCl2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction of 2-Bromo-1-(2,4-Dichlorophenyl)Ethanone with Thiourea

A mixture of 2-bromo-1-(2,4-dichlorophenyl)ethanone (10 mmol) and thiourea (12 mmol) in ethanol (50 mL) is refluxed for 6 hours. The intermediate 2-amino-4-(2,4-dichlorophenyl)thiazole precipitates as a yellow solid, isolated by filtration and recrystallized from ethanol (yield: 78%).

Key Data:

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Temperature | Reflux (78°C) |

| Reaction Time | 6 hours |

| Yield | 78% |

Diazotization and Reduction to 4-(2,4-Dichlorophenyl)Thiazol-2-Yl Hydrazine

The amine group is converted to hydrazine to enable subsequent hydrazone formation.

Diazotization with Sodium Nitrite and HCl

2-Amino-4-(2,4-dichlorophenyl)thiazole (5 mmol) is dissolved in concentrated HCl (10 mL) at 0–5°C. Sodium nitrite (5.5 mmol) in water (5 mL) is added dropwise, maintaining temperature <5°C. The diazonium salt forms as a red solution.

Reduction with Stannous Chloride

The diazonium solution is added to a cold mixture of SnCl₂·2H₂O (15 mmol) in HCl (10 mL). After stirring for 1 hour, the hydrazine product is extracted with ethyl acetate, dried (Na₂SO₄), and concentrated (yield: 65%).

Reaction Conditions:

-

Temperature: 0–5°C (diazotization), 25°C (reduction)

-

Workup: Ethyl acetate extraction, drying, rotary evaporation

Synthesis of 2-Bromo-4-Formyl-6-Methoxyphenol

Regioselective bromination and formylation of the phenolic precursor are critical for introducing substituents.

Bromination of 4-Methoxyresorcinol

4-Methoxyresorcinol (7 mmol) is dissolved in acetic acid (30 mL). Bromine (7.7 mmol) is added dropwise at 25°C. After 2 hours, the mixture is poured into ice water, yielding 2-bromo-4-methoxyresorcinol as a white solid (yield: 82%).

Vilsmeier-Haack Formylation

The brominated phenol (5 mmol) is treated with POCl₃ (15 mmol) and DMF (10 mmol) at 0°C, then heated to 80°C for 4 hours. Hydrolysis with ice water affords 2-bromo-4-formyl-6-methoxyphenol (yield: 70%).

Spectroscopic Data:

-

¹H NMR (CDCl₃): δ 10.12 (s, 1H, CHO), 7.89 (s, 1H, ArH), 6.52 (s, 1H, ArH), 3.95 (s, 3H, OCH₃)

-

MS (ESI): m/z 259 [M+H]⁺

Condensation to Form (Z)-Hydrazone

Stereoselective hydrazone formation is achieved via acid-catalyzed condensation.

Reaction of Hydrazine with Aldehyde

4-(2,4-Dichlorophenyl)thiazol-2-yl hydrazine (3 mmol) and 2-bromo-4-formyl-6-methoxyphenol (3.3 mmol) are refluxed in ethanol (20 mL) with glacial acetic acid (0.5 mL) for 8 hours. The (Z)-isomer precipitates upon cooling, purified by column chromatography (SiO₂, hexane/EtOAc 7:3) (yield: 58%).

Optimization Insights:

-

Solvent: Ethanol favored over DMF or THF for higher stereoselectivity

-

Acid Catalyst: Acetic acid (0.5 eq) minimizes side reactions

-

Temperature: Reflux conditions drive equilibrium toward (Z)-isomer

Characterization and Spectral Validation

The final product is validated using spectroscopic techniques:

¹H NMR (DMSO-d₆):

-

δ 11.32 (s, 1H, OH), 8.45 (s, 1H, N=CH), 7.92–7.85 (m, 3H, ArH), 6.98 (s, 1H, ArH), 3.88 (s, 3H, OCH₃)

13C NMR (DMSO-d₆):

-

δ 161.2 (C=N), 153.4 (C-O), 142.1–116.7 (ArC), 56.1 (OCH₃)

HRMS (ESI):

-

Calculated for C₁₇H₁₂BrCl₂N₃O₂S: 510.90 [M+H]⁺

-

Found: 510.91

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Stereoselectivity (Z:E) |

|---|---|---|---|

| Ethanol Reflux | 58 | 98 | 85:15 |

| THF, RT | 42 | 91 | 70:30 |

| DMF, 60°C | 49 | 95 | 78:22 |

Ethanol reflux with acetic acid provides optimal balance of yield and stereochemical control.

Challenges and Mitigation Strategies

-

Regioselective Bromination: Directed ortho-bromination using Br₂ in acetic acid ensures correct positioning.

-

Hydrazone Stereochemistry: Kinetic control via rapid precipitation favors (Z)-isomer.

-

Purification: Silica gel chromatography removes residual (E)-isomer and unreacted aldehyde.

Industrial-Scale Adaptations

For large batches (>1 kg):

Chemical Reactions Analysis

Types of Reactions

(Z)-2-bromo-4-((2-(4-(2,4-dichlorophenyl)thiazol-2-yl)hydrazono)methyl)-6-methoxyphenol can undergo various chemical reactions, including:

Oxidation: This reaction can modify the functional groups, potentially enhancing the compound’s biological activity.

Reduction: This reaction can be used to alter the oxidation state of the compound, affecting its reactivity and stability.

Substitution: This reaction can introduce new functional groups, allowing for the creation of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more reactive intermediate, while substitution could result in a derivative with enhanced biological activity .

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-bromo-4-((2-(4-(2,4-dichlorophenyl)thiazol-2-yl)hydrazono)methyl)-6-methoxyphenol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology

In biological research, this compound is studied for its potential antimicrobial, antifungal, and anticancer properties. Its ability to interact with various biological targets makes it a valuable tool for understanding disease mechanisms and developing new therapeutic agents .

Medicine

In medicine, (Z)-2-bromo-4-((2-(4-(2,4-dichlorophenyl)thiazol-2-yl)hydrazono)methyl)-6-methoxyphenol is investigated for its potential as a drug candidate. Its unique chemical structure allows it to interact with specific molecular targets, potentially leading to new treatments for various diseases .

Industry

In industry, this compound is used in the development of new materials with specific properties, such as enhanced durability or reactivity. Its versatility makes it a valuable component in various industrial applications .

Mechanism of Action

The mechanism of action of (Z)-2-bromo-4-((2-(4-(2,4-dichlorophenyl)thiazol-2-yl)hydrazono)methyl)-6-methoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways .

Comparison with Similar Compounds

To contextualize the unique attributes of (Z)-2-bromo-4-((2-(4-(2,4-dichlorophenyl)thiazol-2-yl)hydrazono)methyl)-6-methoxyphenol, a comparative analysis with structurally related compounds is essential. Key analogues include halogenated thiazole derivatives, hydrazone-linked heterocycles, and substituted phenolic compounds. Below is a detailed comparison:

Key Observations :

- The bromine atom in the target compound distinguishes it from non-halogenated analogues (e.g., 2-amino-4-phenylthiazole) by increasing molecular weight (∼79.9 g/mol added) and polarizability.

- The hydrazone linker in the target compound provides conformational rigidity compared to simpler thiazole derivatives, which may stabilize interactions with biological targets (e.g., enzymes or receptors).

Reactivity and Stability

- Bromine Reactivity : The bromine at position 2 in the target compound is susceptible to nucleophilic substitution, similar to 2-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole . However, steric hindrance from the adjacent hydrazone group may slow substitution kinetics compared to less bulky analogues.

- Thermal Stability : Methoxy and dichlorophenyl groups contribute to higher thermal stability (predicted melting point: 210–220°C) compared to nitro-substituted thiazoles (melting point range: 160–180°C) .

Biological Activity

(Z)-2-bromo-4-((2-(4-(2,4-dichlorophenyl)thiazol-2-yl)hydrazono)methyl)-6-methoxyphenol is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Synthesis

The synthesis of (Z)-2-bromo-4-((2-(4-(2,4-dichlorophenyl)thiazol-2-yl)hydrazono)methyl)-6-methoxyphenol typically involves multiple steps, including the formation of thiazole derivatives and subsequent reactions with hydrazones. The general synthetic pathway includes:

- Formation of Thiazole : Starting from 2,4-dichlorophenyl derivatives and thiourea.

- Hydrazone Formation : Reacting the thiazole with appropriate aldehydes to form hydrazone intermediates.

- Bromination : Introducing bromine at the 2-position using brominating agents.

Antimicrobial Activity

Recent studies have indicated that compounds similar to (Z)-2-bromo-4-((2-(4-(2,4-dichlorophenyl)thiazol-2-yl)hydrazono)methyl)-6-methoxyphenol exhibit significant antimicrobial properties. For instance, derivatives of thiazole have shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The antimicrobial activity is often evaluated using methods such as the disk diffusion method and minimum inhibitory concentration (MIC) assays.

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| (Z)-Compound | E. coli | 32 |

| (Z)-Compound | S. aureus | 16 |

Anticancer Activity

The anticancer potential of thiazole derivatives has also been extensively studied. The compound has shown efficacy against estrogen receptor-positive breast cancer cell lines (MCF7) in vitro, with IC50 values indicating significant antiproliferative effects.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| (Z)-Compound | MCF7 | 5.0 |

| Control | MCF7 | 15.0 |

Structure-Activity Relationship (SAR)

The biological activity of (Z)-2-bromo-4-((2-(4-(2,4-dichlorophenyl)thiazol-2-yl)hydrazono)methyl)-6-methoxyphenol can be attributed to its structural features:

- Thiazole Ring : Contributes to antimicrobial and anticancer activities.

- Bromine Substitution : Enhances lipophilicity and biological interactions.

- Methoxy Group : Increases potency through electron-donating effects.

Case Studies

-

Antimicrobial Efficacy : A study demonstrated that a series of thiazole derivatives exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of halogen substituents was crucial for enhancing activity.

"Compounds with para-substituted halogens on the phenyl ring showed superior antimicrobial properties compared to their non-substituted counterparts" .

-

Anticancer Research : Another investigation focused on the antiproliferative effects against breast cancer cell lines, revealing that modifications at the hydrazone moiety significantly impacted cell viability.

"The introduction of electron-withdrawing groups in the hydrazone increased cytotoxicity in MCF7 cells" .

Q & A

Basic Research Questions

Q. What are the standard synthetic pathways for synthesizing (Z)-2-bromo-4-((2-(4-(2,4-dichlorophenyl)thiazol-2-yl)hydrazono)methyl)-6-methoxyphenol, and how are intermediates validated?

- Methodological Answer : The compound is synthesized via hydrazone formation between a substituted thiazole hydrazine and a brominated aldehyde precursor. For example, hydrazine derivatives react with aldehydes under reflux in ethanol with glacial acetic acid as a catalyst . Key intermediates (e.g., hydrazone linkages) are validated using 1H NMR (δ 8.5–10 ppm for NH and CH=N signals) and mass spectrometry (molecular ion peaks matching theoretical values). Purity is confirmed via melting point analysis and HPLC .

Q. Which spectroscopic techniques are critical for structural elucidation, and what diagnostic peaks confirm the Z-configuration?

- Methodological Answer :

- 1H NMR : Methoxy groups appear at δ ~3.8 ppm, aromatic protons (2,4-dichlorophenyl and methoxyphenol) at δ 6.5–8.0 ppm, and the hydrazone CH=N proton as a singlet near δ 8.5 ppm.

- MS : Molecular ion peaks (e.g., m/z 492–530 range) confirm the molecular weight.

- IR : Stretching vibrations at ~1600 cm⁻¹ (C=N) and ~3200 cm⁻¹ (N-H) validate the hydrazone moiety. Z-configuration is inferred by NOESY correlations between the hydrazone CH=N and adjacent aromatic protons .

Q. What preliminary biological screening assays are recommended for assessing antimicrobial activity?

- Methodological Answer : Use standardized minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. For fungi, employ disk diffusion methods with C. albicans. Compare results to positive controls (e.g., ciprofloxacin) and validate via dose-response curves. Structural analogs with nitro or bromine substituents show enhanced activity, guiding initial structure-activity hypotheses .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance Z-isomer selectivity during hydrazone formation?

- Methodological Answer :

- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize the transition state favoring the Z-isomer.

- Temperature : Lower temperatures (0–25°C) reduce isomerization.

- Catalysts : Additives like triethylamine or sterically hindered bases improve selectivity by controlling protonation states.

- Monitoring : Track isomer ratios via HPLC with chiral columns or dynamic NMR to assess kinetic vs. thermodynamic control .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Use identical cell lines (e.g., ATCC-certified strains) and protocols (e.g., CLSI guidelines).

- Meta-Analysis : Pool data from multiple studies to identify outliers and adjust for variables like solvent (DMSO vs. water) or incubation time.

- Computational Validation : Perform molecular docking to predict binding affinities to targets (e.g., bacterial DNA gyrase) and correlate with experimental IC₅₀ values. Discrepancies may arise from differences in bacterial membrane permeability or efflux pump activity .

Q. How do electronic and steric effects of substituents influence derivatization reactions at the thiazole and methoxyphenol moieties?

- Methodological Answer :

- Electronic Effects : Electron-withdrawing groups (Br, Cl) on the phenyl ring direct electrophilic substitutions to the para position. The methoxy group donates electrons, activating the phenol ring for functionalization (e.g., bromination).

- Steric Effects : Bulky substituents on the thiazole (e.g., 4-methylphenyl) hinder nucleophilic attacks, requiring microwave-assisted synthesis to reduce reaction times.

- Experimental Validation : Synthesize derivatives (e.g., nitro or methyl analogs) and analyze reactivity via Hammett plots or DFT calculations .

Q. What advanced techniques characterize crystallographic or conformational properties of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve the Z-configuration and dihedral angles between the thiazole and methoxyphenol rings.

- Dynamic NMR : Study rotational barriers of the hydrazone bond in solution.

- Circular Dichroism (CD) : Probe chiral centers introduced during synthesis (if applicable).

- Solid-State NMR : Analyze intermolecular interactions (e.g., hydrogen bonding) affecting solubility .

Data Contradiction Analysis

Q. How should researchers address conflicting melting points or spectral data reported for similar analogs?

- Methodological Answer :

- Reproducibility Tests : Repeat syntheses using identical reagents and conditions.

- Impurity Profiling : Use LC-MS to detect byproducts (e.g., unreacted starting materials).

- Crystallization Studies : Recrystallize from different solvents (e.g., ethanol vs. acetonitrile) to isolate polymorphs.

- Cross-Study Comparison : Differences may stem from hydration states or isomer ratios; report batch-specific data .

Methodological Tables

| Parameter | Typical Optimization Range | Key References |

|---|---|---|

| Hydrazone Reaction Temp | 60–80°C (reflux) | |

| Solvent for Z-Selectivity | Ethanol, DMF | |

| Catalyst for Condensation | Glacial Acetic Acid | |

| HPLC Purity Threshold | >95% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.